![molecular formula C10H10BrN5O6PS · Na B560352 Guanosine, 8-bromo-, cyclic 3',5'-[hydrogen (R)-phosphorothioate] CAS No. 208445-06-1](/img/structure/B560352.png)
Guanosine, 8-bromo-, cyclic 3',5'-[hydrogen (R)-phosphorothioate]
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Overview
Description
8-bromo-guanosinecyclic3’,5’-[®-(hydrogenphosphorothioate)],monosodiumsalt is a cell-permeable analog of cyclic guanosine 3’,5’-monophosphate. This compound is known for its resistance to hydrolysis by phosphodiesterases, making it a valuable tool in biochemical research .
Mechanism of Action
Target of Action
The primary target of Guanosine, 8-bromo-, cyclic 3’,5’-[hydrogen ®-phosphorothioate] is protein kinase G . Protein kinase G is a key enzyme in the cyclic guanosine monophosphate (cGMP) pathway, which plays a crucial role in many physiological processes, including vascular smooth muscle relaxation and inhibition of platelet aggregation .
Mode of Action
This compound is a cell-permeable cGMP analog . It is more resistant to phosphodiesterases than cGMP, which means it can persist longer in the cell and exert its effects . By preferentially activating protein kinase G, it can modulate the kinase’s downstream effects .
Biochemical Pathways
The activation of protein kinase G leads to a cascade of biochemical reactions. For instance, it can inhibit the release of arachidonic acid stimulated by thrombin in human platelets . Arachidonic acid is a key player in the inflammation process, so this action can have anti-inflammatory effects.
Pharmacokinetics
As a cell-permeable compound, it is likely to have good bioavailability .
Result of Action
The activation of protein kinase G and the subsequent biochemical reactions can lead to various cellular effects. For instance, the inhibition of arachidonic acid release can reduce inflammation .
Preparation Methods
The synthesis of 8-bromo-guanosinecyclic3’,5’-[®-(hydrogenphosphorothioate)],monosodiumsalt involves the bromination of guanosine followed by cyclization and phosphorylation. The reaction conditions typically include the use of bromine and a suitable solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
8-bromo-guanosinecyclic3’,5’-[®-(hydrogenphosphorothioate)],monosodiumsalt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the bromine atom, leading to different analogs.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-bromo-guanosinecyclic3’,5’-[®-(hydrogenphosphorothioate)],monosodiumsalt is widely used in scientific research due to its stability and resistance to enzymatic degradation. Some of its applications include:
Chemistry: Used as a probe to study cyclic nucleotide signaling pathways.
Biology: Employed in studies involving cyclic nucleotide-gated channels and protein kinases.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of diagnostic assays and research tools.
Comparison with Similar Compounds
Compared to other cyclic guanosine 3’,5’-monophosphate analogs, 8-bromo-guanosinecyclic3’,5’-[®-(hydrogenphosphorothioate)],monosodiumsalt offers greater resistance to hydrolysis and enhanced stability. Similar compounds include:
- 8-bromoadenosine 3’,5’-cyclic monophosphate
- N6,2’-O-dibutyryladenosine 3’,5’-cyclic monophosphate
- 8-(4-chlorophenylthio)adenosine 3’,5’-cyclic monophosphate .
These compounds share similar properties but differ in their specific applications and stability profiles.
Properties
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2-5,8,17H,1H2,(H,19,24)(H2,12,15,18);/q;+1/p-1/t2-,3?,4-,5-,8-,23?;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKQBWMLDODIEY-KUXNCGIJSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC(=N)NC(=O)C4N=C3Br)O)OP(=S)(O1)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC(=N)NC(=O)C4N=C3Br)O)OP(=S)(O1)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5NaO6PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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